2,4-Dihydroxycinnamic acid

Descripción general

Descripción

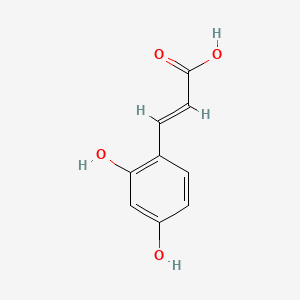

2,4-Dihydroxycinnamic acid, also known as Umbellic acid, belongs to the class of organic compounds known as hydroxycinnamic acids . These are compounds containing a cinnamic acid where the benzene ring is hydroxylated .

Synthesis Analysis

2,4-Dihydroxycinnamic acid is a naturally occurring compound that is synthesized by the shikimate pathway . It interacts with nine amino acid residues: Asparagine 90 (ASN A:90), Lysine 26 (LYS: 26), Threonine 92 (THR: 92), Proline 389 (PRO: 389), Glutamine 96 (GLU A:96), Asparagine 33 (ASN: 33), Leucine 29 (LEU: 29), Aspartate 30 (ASP: 30), and Valine 93 (VAL: 93) .Molecular Structure Analysis

The molecular formula of 2,4-Dihydroxycinnamic acid is C9H8O4 . It has been shown to exert more significant binding affinities (28.43 kcal/mol) than Umifenovir (21.24 kcal/mol) against spike ACE2 .Chemical Reactions Analysis

2,4-Dihydroxycinnamic acid is a hydroxycinnamic acid. Hydroxycinnamic acids are based on a C6-C3 skeleton and are often bound to other molecules such as quinic acid and glucose . The core structure, cinnamic acid, is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives, providing both hydroxy- and/or methoxy-containing compounds as final biologically active compounds .Physical And Chemical Properties Analysis

2,4-Dihydroxycinnamic acid has a molecular weight of 180.16 . It is a solid substance with a melting point of 202 °C (dec.) . Its density is predicted to be 1.478±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Pharmacological Activity

2,4-Dihydroxycinnamic acid has been found to possess significant pharmacological activity and is used as a precursor in the pharmaceutical industry. It has shown potential as an anti-viral agent, particularly against SARS-CoV-2, by interacting with specific amino acid residues of the spike ACE2 inhibitor .

Material Science

This compound is also being explored for its potential in creating new biobased materials due to its photodimerization properties. Research is ongoing into the E-Z isomerization of cinnamate derivatives and their applications in synthesizing functional materials .

Mecanismo De Acción

Target of Action

2,4-Dihydroxycinnamic acid, also known as Umbellic acid , has been identified to interact with the spike receptor-binding domain (RBD) complexed with ACE2 protein . This interaction is significant in the context of SARS-CoV-2, where the virus uses the spike protein to bind to the ACE2 receptor on human cells .

Mode of Action

The compound exerts a more significant binding affinity (28.43 kcal/mol) than Umifenovir (21.24 kcal/mol) against spike ACE2 . This suggests that 2,4-Dihydroxycinnamic acid can potentially inhibit the interaction between the spike protein of SARS-CoV-2 and the ACE2 receptor, thereby preventing the virus from entering human cells .

Biochemical Pathways

2,4-Dihydroxycinnamic acid is a precursor in the umbelliferone biosynthesis pathway . It is synthesized from L-phenylalanine via the shikimate pathway . Phenylalanine is lysated into cinnamic acid, followed by hydroxylation by cinnamate 4-hydroxylase to yield 4-coumaric acid . The 4-coumaric acid is again hydroxylated by cinnamate/coumarate 2-hydroxylase to yield 2,4-dihydroxy-cinnamic acid .

Pharmacokinetics

Its molecular weight of 18016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

In vitro analysis showed a reduction in the number of lentiviral particles on transfected HEK293T-hACE2 cells as assessed by pseudovirus inhibition assay . This suggests that 2,4-Dihydroxycinnamic acid could potentially inhibit the replication of SARS-CoV-2 in human cells .

Safety and Hazards

2,4-Dihydroxycinnamic acid may cause respiratory irritation, serious eye damage, and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Direcciones Futuras

Hydroxycinnamic acids, including 2,4-Dihydroxycinnamic acid, have been investigated and applied in several research fields for their anti-oxidant, anti-inflammatory, and anti-bacterial activities . They have potential as valid alternatives to current therapies, supporting the management and rebalancing of skin disorders and diseases at different levels . Future research directions include enhancing the hydroxycinnamic acid production and optimized extraction techniques .

Propiedades

IUPAC Name |

(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEFWFBFQKWVMY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxycinnamic acid | |

CAS RN |

99699-42-0, 614-86-8 | |

| Record name | 2,4-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099699420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-Trans Cinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8G3LS2JEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)